molecular formula C18H27ClN2O3 B2814570 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride CAS No. 1396800-36-4

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride

Cat. No.: B2814570
CAS No.: 1396800-36-4
M. Wt: 354.88
InChI Key: NPHLEOXXMKMSAP-UHFFFAOYSA-N
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Description

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a synthetic organic compound. It is characterized by the presence of a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and a methoxyphenyl ethanone moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions to introduce the cyclopropyl-hydroxyethyl group.

  • Coupling with Methoxyphenyl Ethanone: : The next step involves the coupling of the piperazine intermediate with 4-methoxyphenyl ethanone. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Hydrochloride Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.

    Reduction: Formation of cyclopropyl alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.

    Ion Channels: Interaction with ion channels, affecting ion flow and cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride: Lacks the cyclopropyl group, which may affect its biological activity.

    1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone hydrochloride: Contains a chlorophenyl group instead of a methoxyphenyl group, potentially altering its chemical reactivity and biological properties.

Uniqueness

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is unique due to the presence of both the cyclopropyl-hydroxyethyl and methoxyphenyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-23-16-6-2-14(3-7-16)12-18(22)20-10-8-19(9-11-20)13-17(21)15-4-5-15;/h2-3,6-7,15,17,21H,4-5,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHLEOXXMKMSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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